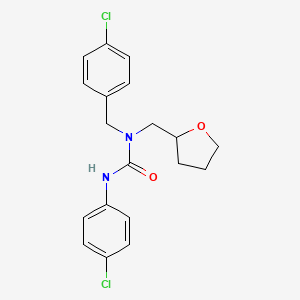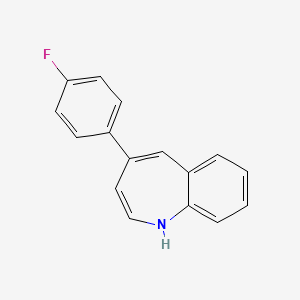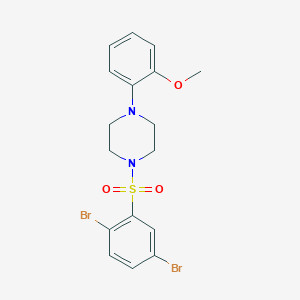
1-(4-Chlorobenzyl)-3-(4-chlorophenyl)-1-(tetrahydrofuran-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorobenzyl)-3-(4-chlorophenyl)-1-(tetrahydrofuran-2-ylmethyl)urea is a synthetic organic compound It is characterized by the presence of chlorinated benzyl and phenyl groups, as well as a tetrahydrofuran moiety
Vorbereitungsmethoden
Die industrielle Produktion solcher Verbindungen beinhaltet typischerweise die Optimierung der oben genannten Synthesewege, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Katalysatoren, kontrollierte Reaktionstemperaturen und Reinigungstechniken wie Umkristallisation oder Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-(4-Chlorbenzyl)-3-(4-chlorphenyl)-1-(tetrahydrofuran-2-ylmethyl)harnstoff kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid erreicht werden.
Substitution: Die chlorierten aromatischen Ringe können nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriumhydroxid oder andere starke Basen für die nucleophile Substitution.
Hauptprodukte
Oxidation: Bildung der entsprechenden Carbonsäuren oder Ketone.
Reduktion: Bildung der entsprechenden Amine oder Alkohole.
Substitution: Bildung von substituierten aromatischen Verbindungen.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Potenzieller Einsatz als pharmazeutisches Mittel aufgrund seiner einzigartigen Struktur.
Industrie: Verwendung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften.
5. Wirkmechanismus
Der Wirkmechanismus von 1-(4-Chlorbenzyl)-3-(4-chlorphenyl)-1-(tetrahydrofuran-2-ylmethyl)harnstoff hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die Tetrahydrofuran-Einheit kann seine Bindungsaffinität und -spezifität verbessern.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorobenzyl)-3-(4-chlorophenyl)-1-(tetrahydrofuran-2-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrahydrofuran moiety may enhance its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(4-Chlorbenzyl)-3-(4-chlorphenyl)harnstoff: Es fehlt die Tetrahydrofuran-Einheit.
1-(4-Chlorbenzyl)-3-phenyl-1-(tetrahydrofuran-2-ylmethyl)harnstoff: Es fehlt die Chlorierung am Phenylring.
1-(Benzyl)-3-(4-chlorphenyl)-1-(tetrahydrofuran-2-ylmethyl)harnstoff: Es fehlt die Chlorierung an der Benzylgruppe.
Einzigartigkeit
1-(4-Chlorbenzyl)-3-(4-chlorphenyl)-1-(tetrahydrofuran-2-ylmethyl)harnstoff ist aufgrund des Vorhandenseins sowohl von chlorierten aromatischen Ringen als auch der Tetrahydrofuran-Einheit einzigartig. Diese Kombination kann einzigartige chemische und biologische Eigenschaften verleihen, was es zu einer wertvollen Verbindung für Forschung und Entwicklung macht.
Eigenschaften
Molekularformel |
C19H20Cl2N2O2 |
|---|---|
Molekulargewicht |
379.3 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-1-(oxolan-2-ylmethyl)urea |
InChI |
InChI=1S/C19H20Cl2N2O2/c20-15-5-3-14(4-6-15)12-23(13-18-2-1-11-25-18)19(24)22-17-9-7-16(21)8-10-17/h3-10,18H,1-2,11-13H2,(H,22,24) |
InChI-Schlüssel |
FWPFVGKOSCLRDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)CN(CC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Oxo-7a-thien-2-ylhexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B12116033.png)
![6,6-dimethyl-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12116038.png)
![4-[(Z)-[3-(carboxymethyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene]methyl]benzoic acid](/img/structure/B12116046.png)
![13-Bromo-7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B12116048.png)


![11-(4-Carbazol-9-ylphenyl)-12-(4,6-diphenyl-1,3,5-triazin-2-yl)indolo[2,3-a]carbazole](/img/structure/B12116059.png)
![4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12116078.png)

![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116102.png)



![[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B12116125.png)
